N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-azaspiro[4.5]decane-2-carboxamide
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Overview
Description
N-(7-oxabicyclo[221]heptan-2-yl)-2-azaspiro[45]decane-2-carboxamide is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-azaspiro[4.5]decane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxabicyclo[2.2.1]heptane core through a Diels-Alder reaction, followed by functional group modifications to introduce the azaspirodecane moiety. The final step usually involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-azaspiro[4.5]decane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-azaspiro[4.5]decane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-N′-{(S)-(–)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptan-1-yl}urea
- Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide
Uniqueness
N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-azaspiro[4.5]decane-2-carboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of novel therapeutic agents and advanced materials .
Properties
IUPAC Name |
N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-azaspiro[4.5]decane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-13-10-12-4-5-14(13)20-12)18-9-8-16(11-18)6-2-1-3-7-16/h12-14H,1-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWZJLQMFNMNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(C2)C(=O)NC3CC4CCC3O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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